molecular formula C11H14IN B1455808 N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1480499-57-7

N-(cyclobutylmethyl)-4-iodoaniline

Cat. No.: B1455808
CAS No.: 1480499-57-7
M. Wt: 287.14 g/mol
InChI Key: UPECKZFFPNBPLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(cyclobutylmethyl)-4-iodoaniline would consist of a cyclobutylmethyl group attached to an aniline group with an iodine atom substituted on the benzene ring. The exact structure would depend on the position of the iodine atom .

Scientific Research Applications

Cyclodextrins and Derivatives in Drug Delivery

Cyclodextrins, which share structural similarities with N-(cyclobutylmethyl)-4-iodoaniline through their capacity for complex formation, have been extensively studied for their applications in drug delivery systems. These cyclic oligosaccharides can form inclusion complexes with various compounds, enhancing the solubility, stability, and bioavailability of guest molecules. Their application extends across pharmaceuticals, food, cosmetics, and environmental protection, showcasing their versatility and importance in scientific research and industrial applications (Sharma & Baldi, 2016).

Transition-Metal Phosphors for Organic Light Emitting Diodes (OLEDs)

Research on transition-metal-based phosphors, which are critical for OLED technology, often involves the synthesis and application of complex organic molecules similar to this compound. These compounds play a significant role in developing highly efficient and tunable phosphorescent materials for use in displays and lighting. The design and synthesis of these materials focus on modifying ligands around the metal center to achieve desired photophysical properties, demonstrating the compound's relevance in material science and optoelectronics (Chi & Chou, 2010).

Nanosponges for Controlled Drug Release

Cyclodextrin-based nanosponges represent another innovative application area closely related to the functional capabilities of this compound. These highly porous nanoparticles are designed for controlled drug release, offering new ways to improve drug solubility and stability. The versatility of nanosponges, derived from the structural flexibility and host-guest interaction capabilities of cyclodextrins, highlights the potential of similar compounds in nanotechnology and pharmaceuticals (Sherje et al., 2017).

Molecular Modeling and Cyclodextrins

The field of molecular modeling, especially in the context of cyclodextrins and their complexes, presents an indirect application of compounds like this compound. Through computational studies, researchers can predict the behavior of cyclodextrin complexes, optimizing their properties for various applications, from drug delivery to environmental remediation. This research underscores the importance of computational chemistry in understanding and applying complex molecules (Zhao et al., 2016).

Future Directions

The future directions for research on N-(cyclobutylmethyl)-4-iodoaniline would likely depend on its potential applications. This could include further studies on its synthesis, properties, and potential biological activity .

Properties

IUPAC Name

N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECKZFFPNBPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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